![molecular formula C7H7BF2O2S B6290036 (2,3-Difluoro-6-(methylthio)phenyl)boronic acid CAS No. 2614261-99-1](/img/structure/B6290036.png)
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid
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Overview
Description
“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is a boronic acid derivative . It has a molecular weight of 204.01 . The IUPAC name for this compound is (2,6-difluoro-3-(methylthio)phenyl)boronic acid . The InChI code for this compound is 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids and their esters are generally synthesized through various borylation approaches . One prominent method is the asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Mechanism of Action
Target of Action
The primary target of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and their properties can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of this compound, like other boronic acids, are influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . It’s important to note that the stability of boronic acids can present challenges when it comes to removing the boron moiety at the end of a sequence if required .
Advantages and Limitations for Lab Experiments
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in a few hours. In addition, it is relatively stable and does not require special storage conditions. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain reactions. In addition, it can react with certain molecules, such as proteins, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for (2,3-Difluoro-6-(methylthio)phenyl)boronic acid. One potential application is in the development of novel drugs and other bioactive compounds. In addition, it could be used to develop new catalysts for biocatalytic reactions. It could also be used to develop new materials for medical devices and diagnostics. Furthermore, it could be used in the development of new analytical methods, such as mass spectrometry. Finally, it could be used to develop new methods for the synthesis of complex molecules.
Synthesis Methods
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid can be synthesized through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction, and the Heck reaction. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and an aromatic halide, such as 2,3-difluorobenzyl bromide. The reaction is typically carried out in the presence of an appropriate base, such as potassium carbonate or potassium hydroxide, and a suitable ligand, such as an amine or phosphine. The reaction typically takes place at elevated temperatures and can be completed in a few hours.
Scientific Research Applications
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in medicinal chemistry. It has also been used in the development of drugs and other bioactive compounds. For example, it has been used in the synthesis of novel anti-cancer agents, such as the compound 5-fluorouracil, which is used to treat certain types of cancer. In addition, it has been used in the synthesis of other therapeutic agents, such as the anti-inflammatory drug naproxen.
Safety and Hazards
“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is considered hazardous . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,3-difluoro-6-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVENOQLUXIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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